![molecular formula C8H11BrN2OS B15274060 5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15274060.png)
5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is a heterocyclic organic compound It is characterized by the presence of an amino group, a bromine atom, and a methylsulfanyl ethyl group attached to a dihydropyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one can be achieved through a multi-step process:
Formation of the Dihydropyridinone Ring: The initial step involves the cyclization of a suitable precursor, such as a β-keto ester, with an appropriate amine under acidic or basic conditions to form the dihydropyridinone ring.
Amination: The amino group can be introduced through nucleophilic substitution using an amine, such as ammonia or an alkylamine.
Attachment of the Methylsulfanyl Ethyl Group: The final step involves the alkylation of the dihydropyridinone ring with a suitable alkylating agent, such as methylsulfanyl ethyl halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the carbonyl group in the dihydropyridinone ring.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced dihydropyridinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests it may interact with biological targets, such as enzymes or receptors, leading to potential therapeutic applications.
Medicine
Research into the medicinal properties of this compound may reveal its potential as a pharmaceutical agent. Its unique structure could provide the basis for the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one: The parent compound.
5-Amino-3-chloro-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one: A similar compound with a chlorine atom instead of bromine.
5-Amino-3-bromo-1-[2-(ethylsulfanyl)ethyl]-1,2-dihydropyridin-2-one: A similar compound with an ethylsulfanyl group instead of methylsulfanyl.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, amino group, and methylsulfanyl ethyl group provides a unique reactivity profile and potential for diverse applications.
属性
分子式 |
C8H11BrN2OS |
|---|---|
分子量 |
263.16 g/mol |
IUPAC 名称 |
5-amino-3-bromo-1-(2-methylsulfanylethyl)pyridin-2-one |
InChI |
InChI=1S/C8H11BrN2OS/c1-13-3-2-11-5-6(10)4-7(9)8(11)12/h4-5H,2-3,10H2,1H3 |
InChI 键 |
VBZKSYGAVUPJQM-UHFFFAOYSA-N |
规范 SMILES |
CSCCN1C=C(C=C(C1=O)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


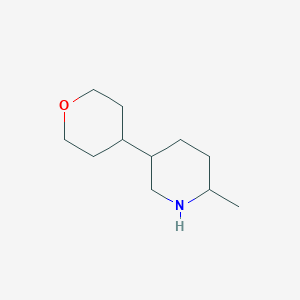
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid](/img/structure/B15273994.png)
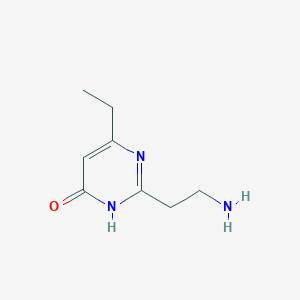
![3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine](/img/structure/B15274008.png)




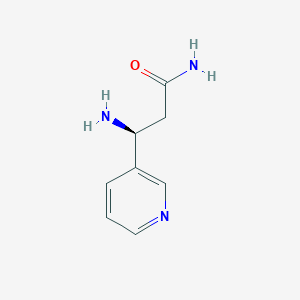
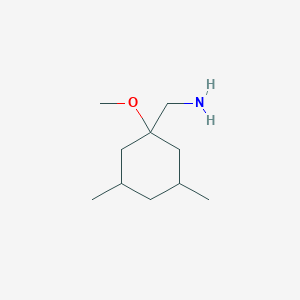
![5-Azaspiro[2.5]octane-4,7-dione](/img/structure/B15274049.png)
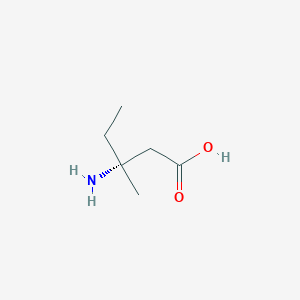

amine](/img/structure/B15274079.png)
